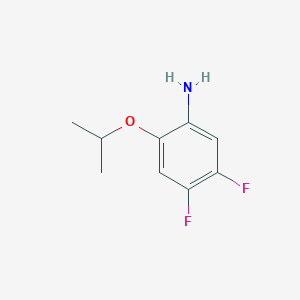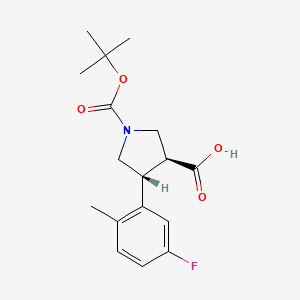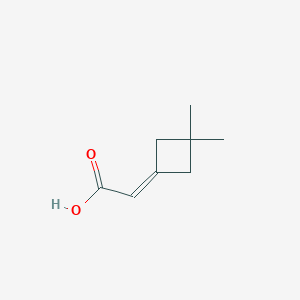
Potassium (4-fluoro-2-formylphenyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (4-fluoro-2-formylphenyl)trifluoroborate is a chemical compound with the molecular formula C7H4BF4KO. It is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly notable for its applications in organic synthesis and its role as a reagent in various chemical transformations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium (4-fluoro-2-formylphenyl)trifluoroborate can be synthesized through the reaction of 4-fluoro-2-formylphenylboronic acid with potassium fluoride and trifluoroboric acid. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of potassium trifluoro(4-fluoro-2-formylphenyl)boranuide involves similar synthetic routes but on a larger scale. The process is optimized for efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Potassium (4-fluoro-2-formylphenyl)trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions typically involve the use of palladium catalysts and appropriate ligands.
Major Products
The major products formed from these reactions include various boronic acids, boron esters, and substituted boron compounds, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
Potassium (4-fluoro-2-formylphenyl)trifluoroborate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which potassium trifluoro(4-fluoro-2-formylphenyl)boranuide exerts its effects involves the formation of stable boron-carbon bonds. The trifluoroborate group acts as a nucleophile, participating in various chemical reactions to form new compounds. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants .
Comparación Con Compuestos Similares
Similar Compounds
Potassium 4-fluorophenyltrifluoroborate: Similar in structure but lacks the formyl group, making it less versatile in certain reactions.
Potassium 4-methoxyphenyltrifluoroborate: Contains a methoxy group instead of a formyl group, which affects its reactivity and applications.
Potassium 4-methylphenyltrifluoroborate: Features a methyl group, leading to different chemical properties and uses.
Uniqueness
Potassium (4-fluoro-2-formylphenyl)trifluoroborate is unique due to the presence of both a trifluoroborate group and a formyl group. This combination allows it to participate in a wider range of chemical reactions and makes it a valuable reagent in organic synthesis .
Propiedades
IUPAC Name |
potassium;trifluoro-(4-fluoro-2-formylphenyl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF4O.K/c9-6-1-2-7(8(10,11)12)5(3-6)4-13;/h1-4H;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDREMIQAHXLGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=C(C=C1)F)C=O)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF4KO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Potassium [2-fluoro-5-(trifluoromethoxy)phenyl]trifluoroborate](/img/structure/B8060571.png)

